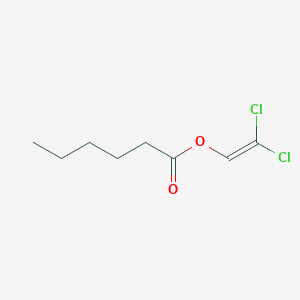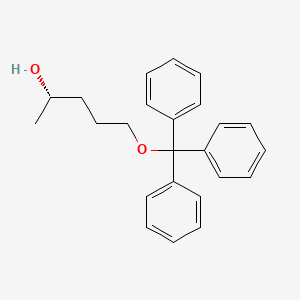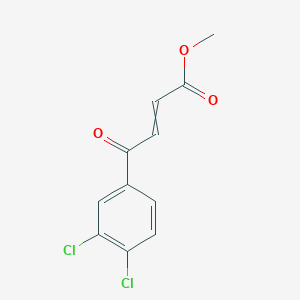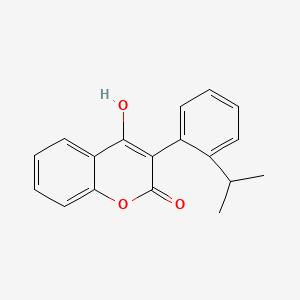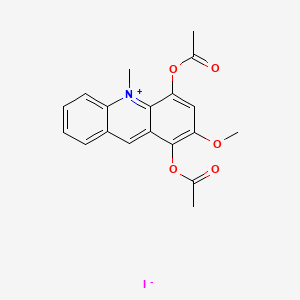
Benzoic acid, 4-(tridecafluorohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(tridecafluorohexyl)-: is an organic compound with the molecular formula C13H5F13O2. It is a derivative of benzoic acid where one of the hydrogen atoms on the benzene ring is replaced by a tridecafluorohexyl group. This compound is known for its unique properties due to the presence of the highly fluorinated alkyl chain, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(tridecafluorohexyl)- typically involves the introduction of the tridecafluorohexyl group to the benzoic acid molecule. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with a tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, 4-(tridecafluorohexyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, 4-(tridecafluorohexyl)- is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of materials with specific chemical resistance and hydrophobicity.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems
Industry: The compound is used in the production of specialty polymers and coatings. Its high thermal stability and chemical resistance make it suitable for use in harsh environments.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(tridecafluorohexyl)- involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid: The parent compound without the fluorinated alkyl chain.
Perfluorooctanoic acid (PFOA): A similar fluorinated carboxylic acid with a longer perfluorinated chain.
Trifluoroacetic acid: A fluorinated carboxylic acid with a shorter chain.
Uniqueness: Benzoic acid, 4-(tridecafluorohexyl)- is unique due to the specific length and structure of its fluorinated alkyl chain. This imparts distinct properties such as higher hydrophobicity and chemical resistance compared to other similar compounds. Its specific interactions with biological and chemical systems make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
74701-31-8 |
|---|---|
Molekularformel |
C13H5F13O2 |
Molekulargewicht |
440.16 g/mol |
IUPAC-Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzoic acid |
InChI |
InChI=1S/C13H5F13O2/c14-8(15,6-3-1-5(2-4-6)7(27)28)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |
InChI-Schlüssel |
BQUFTMNKJHFNSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


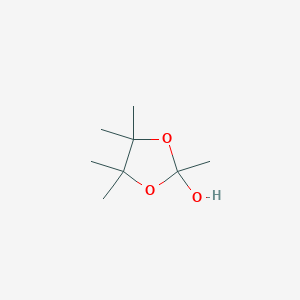
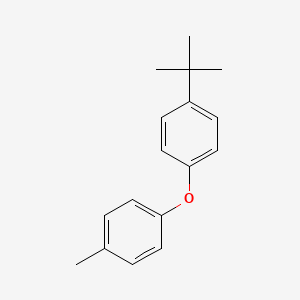

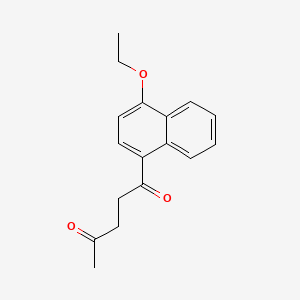

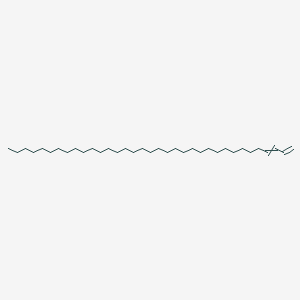
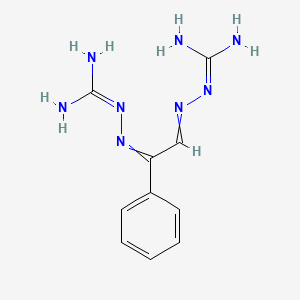
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
